N,N-Diethyl-3-hydroxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-hydroxybenzene-1-sulfonamide is a chemical compound with the molecular formula C10H16N2O3S. It is a derivative of benzene sulfonamide, featuring a hydroxyl group (-OH) and two ethyl groups (-C2H5) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-hydroxybenzene-1-sulfonamide typically involves the sulfonation of N,N-diethyl-3-hydroxybenzene. This process requires the use of sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) as sulfonating agents under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, ensuring consistent quality and yield. The reaction is carried out in a reactor vessel equipped with temperature and pressure control systems to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-3-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of N,N-diethyl-3-hydroxybenzene-1-sulfonic acid.
Reduction: Production of this compound derivatives.
Substitution: Generation of various substituted benzene sulfonamides.
Scientific Research Applications
N,N-Diethyl-3-hydroxybenzene-1-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which N,N-Diethyl-3-hydroxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group enhances its solubility and reactivity, while the sulfonamide group plays a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
N,N-diethyl-4-hydroxybenzene-1-sulfonamide
N,N-diethyl-2-hydroxybenzene-1-sulfonamide
N,N-diethyl-3-hydroxybenzene-1-sulfonic acid
Does this cover everything you were looking for?
Properties
IUPAC Name |
N,N-diethyl-3-hydroxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-3-11(4-2)15(13,14)10-7-5-6-9(12)8-10/h5-8,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAVYJIAQXKKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.